Acetamide, N-hydroxy-N-(4-methoxyphenyl)-
CAS No.: 66682-84-6
Cat. No.: VC18467650
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66682-84-6 |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | N-hydroxy-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C9H11NO3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6,12H,1-2H3 |
| Standard InChI Key | PYRIJMUQVFYKBP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C1=CC=C(C=C1)OC)O |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic IUPAC name, N-hydroxy-N-(4-methoxyphenyl)acetamide, reflects its core structure:
-
Acetamide backbone: A central amide group derived from acetic acid ().
-
N-hydroxy substitution: A hydroxyl group (-OH) attached to the nitrogen atom of the amide.
-
4-Methoxyphenyl group: A phenyl ring substituted with a methoxy (-OCH) group at the para position.
Molecular Formula and Weight
While exact data for this compound is unavailable in curated databases, its ethoxy analog, N-(4-ethoxyphenyl)-N-hydroxyacetamide (CAS 19315-64-1), has a molecular formula of and a molecular weight of 195.215 g/mol . Substituting the ethoxy group with methoxy would reduce the molecular weight by 14 atomic mass units (replacing with ), yielding an estimated molecular formula of (181.19 g/mol).
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of N-hydroxy-N-arylacetamides typically involves:
-
Acetylation of arylhydroxylamines:
Reaction of 4-methoxyphenylhydroxylamine with acetyl chloride or acetic anhydride under basic conditions . -
Oximation of acetophenone derivatives:
Hydroxylamine treatment of N-(4-methoxyphenyl)acetamide precursors, though this route is less common for N-hydroxy compounds.
Key Reactions
-
Oxidation: The N-hydroxy group may oxidize to nitroso () or nitro () derivatives under strong oxidizing conditions.
-
Reduction: Catalytic hydrogenation could reduce the N-hydroxy group to an amine ().
-
Electrophilic aromatic substitution: The methoxyphenyl ring may undergo nitration or sulfonation at the ortho/para positions due to the electron-donating methoxy group .
Spectroscopic and Physical Properties
Data for the exact compound remains unreported, but analogs provide benchmarks:
Mass Spectrometry
The ethoxy analog (CAS 19315-64-1) exhibits a molecular ion peak at m/z 195.1 ([M]) with fragmentation patterns dominated by cleavage of the acetamide moiety :
-
Loss of () → m/z 152.1
-
Subsequent loss of () → m/z 119.1 (4-ethoxyphenyl fragment).
Infrared Spectroscopy
Expected peaks for N-hydroxy-N-(4-methoxyphenyl)acetamide:
-
Amide C=O stretch: 1650–1680 cm.
-
Aromatic C–O stretch: 1250–1270 cm (methoxy group).
Comparative Analysis of Analogous Compounds
Challenges and Future Directions
-
Synthetic Optimization: Developing scalable methods for N-hydroxy-N-arylacetamides remains a hurdle due to the instability of hydroxylamine intermediates.
-
Biological Screening: Targeted assays against antimicrobial and antitumor targets are needed to validate hypothesized activities.
-
Computational Modeling: Molecular docking studies could predict interactions with enzymes like urease or DNA gyrase.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume